1-(3-(Benzyloxy)pyridin-2-yl)ethanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-phenylmethoxypyridin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-11(16)14-13(8-5-9-15-14)17-10-12-6-3-2-4-7-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYNFLFMHHBKEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=N1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
406212-35-9 | |
| Record name | 1-[3-(benzyloxy)pyridin-2-yl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Identity and Properties
1-(3-(Benzyloxy)pyridin-2-yl)ethanone is identified by the CAS Number 406212-35-9. sigmaaldrich.comreagentia.eu Its molecular structure consists of a pyridine (B92270) ring substituted at the 2-position with an acetyl group and at the 3-position with a benzyloxy group.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | 1-[3-(benzyloxy)-2-pyridinyl]ethanone sigmaaldrich.comsigmaaldrich.com |
| Molecular Formula | C14H13NO2 sigmaaldrich.com |
| Molecular Weight | 227.26 g/mol sigmaaldrich.comsigmaaldrich.cn |
| InChI Key | PTYNFLFMHHBKEJ-UHFFFAOYSA-N sigmaaldrich.comsigmaaldrich.com |
| Physical Form | Liquid sigmaaldrich.com |
| Purity | Typically ≥95% sigmaaldrich.com |
This data is compiled from multiple sources and may represent typical values.
Retrosynthetic Strategies for 1 3 Benzyloxy Pyridin 2 Yl Ethanone
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic route.
A primary disconnection for 1-(3-(benzyloxy)pyridin-2-yl)ethanone involves the ether linkage of the benzyloxy group. This carbon-oxygen bond can be disconnected to reveal a hydroxylated pyridine (B92270) precursor and a benzyl (B1604629) halide. This is a standard Williamson ether synthesis disconnection.
A second key disconnection targets the carbon-carbon bond between the acetyl group and the pyridine ring. This leads to a halogenated or otherwise activated pyridine derivative and an acetylating agent.
A plausible retrosynthetic pathway is outlined below:
Scheme 1: Retrosynthetic Analysis of this compound
Synthetic Methodologies for 1 3 Benzyloxy Pyridin 2 Yl Ethanone and Analogues
Direct Construction Approaches
Direct construction approaches focus on building the target molecule by either attaching the acetyl group to a pre-existing benzyloxypyridine scaffold or by modifying a pyridine (B92270) ring that already contains some of the required functionalities.
Acylation Reactions on Pyridine Scaffolds
The direct acylation of pyridine rings is often challenging due to the electron-deficient nature of the aromatic system, which makes it less reactive towards electrophilic substitution reactions like the Friedel-Crafts acylation. However, strategies involving the metalation of the pyridine ring can overcome this limitation.
One plausible direct approach to 1-(3-(benzyloxy)pyridin-2-yl)ethanone is the acylation of 3-(benzyloxy)pyridine. This can be achieved by first deprotonating the C2 position of the pyridine ring using a strong base, such as an organolithium reagent (e.g., n-butyllithium), to form a highly reactive pyridyllithium intermediate. This intermediate can then be treated with an acetylating agent, such as acetyl chloride or N,N-dimethylacetamide, to introduce the acetyl group.
Table 1: Hypothetical Reaction Conditions for Direct Acylation of 3-(Benzyloxy)pyridine
| Step | Reagent | Solvent | Temperature (°C) | Purpose |
| 1 | n-Butyllithium | Tetrahydrofuran (THF) | -78 | Lithiation at C2 |
| 2 | Acetyl chloride | Tetrahydrofuran (THF) | -78 to 0 | Introduction of the acetyl group |
This table presents a hypothetical reaction scheme based on established principles of pyridine chemistry.
Functionalization of Pre-formed Pyridine Rings
An alternative and often more practical approach involves the functionalization of a pyridine ring that already possesses a hydroxyl or cyano group at the 3- and 2-positions, respectively. A key intermediate in this strategy is 1-(3-hydroxypyridin-2-yl)ethanone (B80506). This precursor can then be converted to the target molecule through a subsequent etherification step.
The synthesis of 1-(3-hydroxypyridin-2-yl)ethanone can be accomplished from 3-hydroxypyridine-2-carbonitrile. This nitrile can be subjected to a Grignard reaction with a methylmagnesium halide (e.g., methylmagnesium bromide). The Grignard reagent adds to the nitrile to form an imine intermediate, which upon acidic hydrolysis, yields the desired ketone.
Table 2: Synthesis of 1-(3-Hydroxypyridin-2-yl)ethanone via Grignard Reaction
| Starting Material | Grignard Reagent | Solvent | Reaction Condition | Product |
| 3-Hydroxypyridine-2-carbonitrile | Methylmagnesium bromide | Diethyl ether | 1. Addition at 0°C to rt2. Acidic workup (e.g., aq. HCl) | 1-(3-Hydroxypyridin-2-yl)ethanone |
This table outlines a common method for the synthesis of ketones from nitriles.
Convergent and Divergent Synthetic Routes
A convergent synthesis would involve the separate preparation of two key fragments that are then joined together in a later step. For instance, 3-(benzyloxy)pyridine-2-carbonitrile could be synthesized in one pathway, while a methylating agent (like methylmagnesium bromide) is prepared separately. The final step would be the coupling of these two fragments. This approach is often efficient as it allows for the optimization of the synthesis of each fragment independently.
In contrast, a divergent synthesis would start from a common intermediate that can be elaborated into several different target molecules. For example, 3-hydroxypyridine-2-carboxylic acid could serve as a starting point. This compound could be converted into its Weinreb amide, which can then be reacted with various Grignard reagents to produce a range of 2-acyl-3-hydroxypyridines. Alternatively, the hydroxyl group of the starting acid could be protected with different groups before the acylation step, leading to a diverse set of analogues.
Key Transformations for Building the Carbon Skeleton
The construction of the carbon skeleton of this compound relies on fundamental organic reactions, primarily those that form the carbonyl group and the ether linkage.
Carbonyl Formation Reactions
The introduction of the acetyl group is a critical step in the synthesis. As mentioned, the Grignard reaction with a nitrile is a robust method. Another highly effective method for the synthesis of ketones is the Weinreb-Nahm ketone synthesis . This method involves the preparation of an N-methoxy-N-methylamide (Weinreb amide) from a carboxylic acid.
In the context of synthesizing this compound, one would start with 3-(benzyloxy)pyridine-2-carboxylic acid. This acid can be converted to its corresponding Weinreb amide by reaction with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent. The resulting Weinreb amide is then treated with a methyl organometallic reagent, such as methylmagnesium bromide or methyllithium (B1224462), to afford the target ketone. A key advantage of the Weinreb amide is its ability to resist over-addition of the organometallic reagent, thus preventing the formation of a tertiary alcohol byproduct.
Table 3: Weinreb-Nahm Ketone Synthesis Approach
| Starting Material | Reagents | Intermediate | Final Product |
| 3-(Benzyloxy)pyridine-2-carboxylic acid | 1. N,O-Dimethylhydroxylamine HCl, Coupling agent2. Methylmagnesium bromide | 3-(Benzyloxy)-N-methoxy-N-methylpyridine-2-carboxamide | This compound |
This table illustrates the steps involved in the Weinreb-Nahm ketone synthesis.
Etherification Strategies (e.g., Williamson Ether Synthesis)
The formation of the benzyl (B1604629) ether linkage is typically achieved through a nucleophilic substitution reaction, with the Williamson ether synthesis being a classic and widely used method. This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
In the synthesis of this compound, the precursor 1-(3-hydroxypyridin-2-yl)ethanone would be treated with a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to generate the corresponding pyridinolate anion. This anion then reacts with benzyl bromide or benzyl chloride in an SN2 reaction to form the desired benzyl ether. The choice of base and solvent is crucial for the efficiency of this reaction.
Table 4: Williamson Ether Synthesis for Benzylation
| Substrate | Base | Benzylating Agent | Solvent |
| 1-(3-Hydroxypyridin-2-yl)ethanone | Sodium hydride (NaH) | Benzyl bromide | Dimethylformamide (DMF) |
| 1-(3-Hydroxypyridin-2-yl)ethanone | Potassium carbonate (K2CO3) | Benzyl chloride | Acetone |
This table provides examples of reaction conditions for the Williamson ether synthesis.
Palladium-Catalyzed Cross-Coupling Reactions in Pyridine Functionalization
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, offering a powerful strategy for the functionalization of pyridine rings. wikipedia.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst. wikipedia.orgacs.org For the synthesis of analogues of this compound, these methods could be employed to introduce the acetyl and benzyloxy groups onto a pre-functionalized pyridine core.
Key palladium-catalyzed cross-coupling reactions applicable to pyridine synthesis include:
Suzuki-Miyaura Coupling: This reaction couples a boronic acid or ester with a halide or triflate. It is widely used for creating biaryl systems and is tolerant of many functional groups. acs.org For instance, a 2-halopyridine could be coupled with an acetyl-containing organoboron reagent, or a 2-acetyl-3-halopyridine could be coupled with a benzyloxy-containing boronic acid. The choice of catalyst, such as Pd(OAc)2/PCy3 or Pd2(dba)3/P(t-Bu)3, can influence selectivity when multiple reactive sites are present. acs.org
Heck Coupling: This reaction involves the coupling of an unsaturated halide with an alkene. While less direct for this specific target, it is a key method for introducing vinyl groups that can be subsequently oxidized to an acetyl group.
Sonogashira Coupling: This method couples a terminal alkyne with an aryl or vinyl halide. The resulting alkyne can then be hydrated to yield a methyl ketone (acetyl group).
Buchwald-Hartwig Amination: While used for C-N bond formation, related palladium-catalyzed C-O coupling reactions (etherification) can be used to introduce the benzyloxy group onto a 3-hydroxypyridine precursor.
A significant challenge in these reactions is the potential for the pyridine nitrogen to coordinate to the palladium catalyst, inhibiting its activity. The development of specialized ligands has been crucial in overcoming this issue. Furthermore, C-H activation has emerged as a powerful alternative, allowing for the direct functionalization of pyridine C-H bonds, thereby reducing the need for pre-halogenated starting materials. nih.govacs.org For example, palladium-catalyzed C-H activation of pyridine N-oxides has been shown to successfully couple with alkylboronic acids and even nonactivated alkyl bromides. nih.govacs.org
| Reaction Name | Coupling Partners | Typical Catalyst System | Potential Application for Analogues |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron Reagent + Organic Halide/Triflate | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Introduction of acetyl or aryl groups |
| Heck | Alkene + Organic Halide/Triflate | Pd(OAc)₂, Pd/C | Introduction of a vinyl group for later conversion to an acetyl group |
| Sonogashira | Terminal Alkyne + Organic Halide/Triflate | PdCl₂(PPh₃)₂/CuI | Introduction of an alkyne for later conversion to an acetyl group |
| Buchwald-Hartwig | Alcohol/Amine + Organic Halide/Triflate | Pd₂(dba)₃/Ligand | Introduction of the benzyloxy group (C-O coupling) |
| C-H Activation | Pyridine C-H bond + Coupling Partner | Pd(OAc)₂ | Direct introduction of substituents without pre-functionalization |
Chemo- and Regioselective Synthesis Considerations
Achieving the desired substitution pattern on a pyridine ring is a significant synthetic hurdle due to the influence of the nitrogen atom on the ring's electronics. For a molecule like this compound, precise control over the introduction of substituents at the C2 and C3 positions is paramount.
Regioselectivity refers to the control of which position on the ring reacts.
Pyridine N-Oxides: A common strategy to control regioselectivity involves the use of pyridine N-oxides. The N-oxide group alters the electronic properties of the pyridine ring, activating the C2 and C4 positions for nucleophilic attack and the C3/C5 positions for electrophilic attack. The addition of Grignard reagents to pyridine N-oxides, followed by treatment with trifluoroacetic anhydride (B1165640) (TFAA), provides an efficient and highly regioselective method for synthesizing 2-substituted pyridines. nih.govacs.org This approach avoids the formation of isomeric mixtures that often plague direct additions to pyridines. acs.org
Directed Ortho Metalation (DoM): This technique uses a directing group on the pyridine ring to guide a metalating agent (like an organolithium reagent) to an adjacent position. A hydroxyl or methoxy group at the 3-position could potentially direct metalation to the C2 position, allowing for the subsequent introduction of the acetyl group via reaction with an appropriate electrophile.
Pyridyne Intermediates: The use of highly reactive 3,4-pyridyne intermediates can provide access to C3 and C4 substituted pyridines. nih.gov The regioselectivity of nucleophilic addition to the pyridyne can be controlled by strategically placing substituents that distort the aryne triple bond, thereby directing the incoming nucleophile to a specific carbon. nih.gov
Chemoselectivity involves the selective reaction of one functional group in the presence of others. For instance, when performing a cross-coupling reaction on a di-halogenated pyridine, the catalyst and conditions can be chosen to selectively react at one position over the other. acs.org Similarly, in a molecule with multiple potentially reactive sites, protecting groups may be necessary to ensure that the reaction occurs only at the desired location.
One-Pot and Multicomponent Reactions in Analogous Systems
One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste by combining multiple reaction steps into a single operation without isolating intermediates. nih.govbohrium.com Several classical and modern MCRs are used for the synthesis of the pyridine core. acsgcipr.orgtaylorfrancis.com
Hantzsch Dihydropyridine Synthesis: This is a classic four-component reaction between an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.org The initial product is a 1,4-dihydropyridine, which is then oxidized to the aromatic pyridine. This method is highly versatile for producing symmetrically substituted pyridines. taylorfrancis.comwikipedia.org
Bohlmann-Rahtz Pyridine Synthesis: This two-component reaction involves the condensation of an enamine with an α,β-unsaturated ketone (or ynone) to directly form the substituted pyridine.
Modern MCRs: More recent developments have expanded the scope of pyridine synthesis. For example, a one-pot, four-component reaction of a formylphenyl sulfonate, ethyl cyanoacetate, an acetophenone derivative, and ammonium acetate has been used to create novel pyridines under microwave irradiation. nih.gov Another approach involves the copper-catalyzed one-pot cascade reaction of saturated ketones with electron-deficient enamines. acs.org A rhodium-catalyzed one-pot synthesis of highly functionalized pyridines has also been developed, proceeding through a carbenoid-induced ring expansion of isoxazoles. nih.govorganic-chemistry.org These methods allow for the rapid assembly of complex and highly functionalized pyridine structures from simple starting materials. st-andrews.ac.uk
| Reaction Name | Number of Components | Key Starting Materials | Primary Product | Key Advantages |
|---|---|---|---|---|
| Hantzsch Synthesis | Four | Aldehyde, β-ketoester (2 equiv.), Ammonia/Ammonium Acetate | 1,4-Dihydropyridine (requires oxidation) | High versatility, well-established |
| Bohlmann-Rahtz Synthesis | Two | Enamine, α,β-Unsaturated Ketone | Substituted Pyridine | Direct aromatization |
| Cu-Catalyzed Cascade | Two | Saturated Ketone, Enamine | 3-Acylpyridines | Utilizes simple ketones, C-H functionalization acs.org |
| Rh-Catalyzed Ring Expansion | Two | Isoxazole, Vinyldiazo Compound | Highly Functionalized Pyridine | Novel disconnection, broad scope acs.orgnih.govorganic-chemistry.org |
Green Chemistry Approaches in Related Syntheses (e.g., Mechanochemistry)
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijarsct.co.in In pyridine synthesis, this often involves using alternative energy sources, greener solvents, and solvent-free reaction conditions. wikipedia.orgijarsct.co.in
Mechanochemistry , the use of mechanical force (e.g., grinding or milling) to induce chemical reactions, is a prominent green chemistry technique. scielo.brsrce.hr By performing reactions in the solid state, often with minimal or no solvent (liquid-assisted grinding, LAG), mechanochemistry can lead to reduced waste, lower energy consumption, and sometimes different reactivity or selectivity compared to solution-phase reactions. srce.hrsu.se This approach has been successfully applied to the synthesis of various heterocyclic compounds, including pyridinium (B92312) salts and imidazo[1,2-α]pyridines. scielo.brsrce.hr
Other green approaches in pyridine synthesis include:
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields, as seen in some MCRs for pyridine synthesis. nih.govwikipedia.org
Aqueous Media: Conducting reactions in water, where possible, is a key green strategy. The Hantzsch reaction has been successfully performed in aqueous media. wikipedia.org
Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild conditions, representing a promising future direction for the green synthesis of pyridine derivatives. ijarsct.co.in
The application of these green methodologies can significantly reduce the environmental footprint of synthesizing complex molecules like this compound and its analogues. researchgate.net
Chemical Reactivity and Transformations of 1 3 Benzyloxy Pyridin 2 Yl Ethanone
Reactivity of the Pyridine (B92270) Nitrogen Atom
The lone pair of electrons on the nitrogen atom of the pyridine ring imparts basic properties to the molecule. This basicity allows the nitrogen to participate in reactions as a nucleophile or a Brønsted-Lowry base.
The pyridine nitrogen can be readily protonated by acids, forming a pyridinium (B92312) salt. This protonation has a significant electronic effect on the entire molecule, increasing the electron-withdrawing nature of the pyridine ring and influencing the reactivity of the attached side chains.
Furthermore, the nucleophilic character of the pyridine nitrogen allows for N-alkylation reactions. For instance, treatment with alkyl halides can lead to the formation of quaternary pyridinium salts. While specific examples for 1-(3-(benzyloxy)pyridin-2-yl)ethanone are not prevalent in the literature, the N-alkylation of related 2-substituted pyridines is a well-established transformation. nih.gov
Another potential transformation involving the pyridine nitrogen is N-oxidation. Reaction with oxidizing agents such as peroxy acids (e.g., m-CPBA) can convert the pyridine to the corresponding N-oxide. This transformation can alter the electronic properties of the pyridine ring, making it more susceptible to certain substitution reactions.
Transformations Involving the Ethanone (B97240) Carbonyl Group
The ethanone side chain, with its electrophilic carbonyl carbon and acidic α-protons, is a hub of chemical reactivity. It readily undergoes a variety of transformations, including nucleophilic additions, condensation reactions, and α-halogenation.
Nucleophilic Addition Reactions
The carbonyl carbon of the ethanone group is susceptible to attack by nucleophiles. While specific examples for this compound are scarce, analogous reactions with 2-acetylpyridine (B122185) are well-documented and provide insight into its expected reactivity.
Reaction with Grignard Reagents: Organometallic reagents like Grignard reagents are expected to add to the carbonyl group to form tertiary alcohols after acidic workup. For example, reaction with a Grignard reagent, such as methylmagnesium bromide, would yield the corresponding tertiary alcohol. The reaction of Grignard reagents with 1,2,3-triazines, another class of nitrogen-containing heterocycles, has been shown to result in addition to the ring system, highlighting the potential for competing reaction pathways depending on the substrate and reaction conditions. rsc.org
Wittig Reaction: The Wittig reaction provides a powerful method for converting ketones to alkenes. wikipedia.orgmasterorganicchemistry.com The reaction of this compound with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph3P=CH2), would be expected to yield the corresponding 2-(1-propen-2-yl)-3-(benzyloxy)pyridine. libretexts.org The stability and reactivity of the resulting alkene can be influenced by the electronic nature of the heterocyclic ring. mdpi.com
Condensation Reactions
The α-protons of the ethanone group are acidic and can be removed by a base to form an enolate, which can then act as a nucleophile in various condensation reactions.
Aldol (B89426) and Claisen-Schmidt Condensations: this compound can participate in base-catalyzed aldol self-condensation or, more commonly, in crossed or directed aldol condensations with other carbonyl compounds. A particularly relevant example is the Claisen-Schmidt condensation, which involves the reaction of a ketone with an aromatic aldehyde that cannot enolize. wikipedia.orggordon.edulew.ro For instance, the reaction of 2-acetylpyridine with 4-nitrobenzaldehyde (B150856) in the presence of a base like sodium carbonate yields the corresponding chalcone, (E)-3-(4-nitrophenyl)-1-(pyridin-2-yl)prop-2-en-1-one. labflow.comchegg.comchegg.comwisc.edu It is highly probable that this compound would undergo a similar reaction.
| Reactants | Base | Product | Reference |
| 2-Acetylpyridine, 4-Nitrobenzaldehyde | Sodium Carbonate | (E)-3-(4-nitrophenyl)-1-(pyridin-2-yl)prop-2-en-1-one | labflow.comchegg.com |
| 2-Acetylpyridine, Aromatic Aldehydes | Silica-supported Preyssler heteropolyacids | α,β-Unsaturated aldol products | researchgate.net |
Mannich Reaction: The Mannich reaction is a three-component condensation involving an aldehyde (often formaldehyde), a primary or secondary amine, and a compound with an active hydrogen, such as a ketone. wikipedia.orgorganic-chemistry.orgyoutube.com The ethanone group of this compound could act as the active hydrogen component, leading to the formation of a β-amino-ketone, also known as a Mannich base. rsc.org
Alpha-Halogenation and Related Transformations
The α-protons of the ethanone group can be substituted with halogens under either acidic or basic conditions.
Under acidic conditions, the reaction proceeds through an enol intermediate, and typically results in the substitution of a single α-hydrogen. masterorganicchemistry.com In contrast, under basic conditions, the reaction proceeds via an enolate, and polyhalogenation can occur. The introduction of a halogen at the α-position provides a handle for further synthetic transformations, such as elimination reactions to form α,β-unsaturated ketones or nucleophilic substitution reactions. For instance, α-bromination of aromatic ketones can be achieved using bromine in diethyl ether. mdpi.com
Reactions of the Benzyloxy Ether Linkage
The benzyloxy group serves as a common protecting group for the hydroxyl functionality on the pyridine ring. Its removal, or deprotection, is a key step in many synthetic sequences.
Selective Deprotection Strategies
Catalytic Hydrogenolysis: The most common method for the cleavage of benzyl (B1604629) ethers is catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) as the catalyst and hydrogen gas as the reagent. ambeed.com This reaction cleaves the benzylic C-O bond, yielding the corresponding alcohol (in this case, a hydroxypyridine) and toluene (B28343). A significant consideration for this substrate is the presence of the pyridine ring, which can act as a catalyst poison and inhibit the hydrogenolysis. organic-chemistry.orgscirp.orgnih.gov However, this inhibitory effect can sometimes be exploited to achieve selective deprotection in the presence of other reducible functional groups.
Lewis Acids: Strong Lewis acids, such as boron tribromide (BBr3) or boron trichloride (B1173362) (BCl3), can also be used to cleave benzyl ethers. atlanchimpharma.com The reaction is thought to proceed via coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack on the benzylic carbon. atlanchimpharma.com This method can be particularly useful when catalytic hydrogenolysis is not feasible due to the presence of other sensitive functional groups.
Oxidative Deprotection: Oxidative methods can also be employed for the removal of benzyl ethers. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can effect the debenzylation, often under mild conditions. orgsyn.orgmpg.de Visible-light-mediated oxidative debenzylation using catalytic amounts of DDQ has also been reported as a mild and selective method. mpg.de Another approach involves the use of alkali metal bromides in the presence of an oxidant to generate bromo radicals, which can promote the oxidative cleavage of benzyl ethers. nih.govorganic-chemistry.org
| Deprotection Method | Reagents | Products | Notes | Reference |
| Catalytic Hydrogenolysis | H2, Pd/C | 1-(3-Hydroxypyridin-2-yl)ethanone (B80506), Toluene | Pyridine ring can inhibit the reaction. | ambeed.comorganic-chemistry.org |
| Lewis Acid Cleavage | BBr3 or BCl3 | 1-(3-Hydroxypyridin-2-yl)ethanone | Useful for substrates sensitive to hydrogenolysis. | atlanchimpharma.com |
| Oxidative Deprotection | DDQ | 1-(3-Hydroxypyridin-2-yl)ethanone, Benzaldehyde | Mild conditions. | orgsyn.orgmpg.de |
| Oxidative Debenzylation | Alkali metal bromide, Oxidant | 1-(3-Hydroxypyridin-2-yl)ethanone, Benzaldehyde | Transition-metal-free method. | nih.govorganic-chemistry.org |
Transformations at the Benzylic Position
The benzyloxy group in this compound serves as a protective group for the 3-hydroxy functionality. The most significant transformation at this position is its removal, a process known as debenzylation, to yield 1-(3-hydroxypyridin-2-yl)ethanone. The benzylic C-O bond is susceptible to cleavage under various conditions, primarily through catalytic hydrogenation. organic-chemistry.org This method is widely favored for its mildness and high efficiency.
Hydrogenolysis involves the use of a palladium catalyst, typically on a carbon support (Pd/C), under an atmosphere of hydrogen gas. This process cleaves the benzylic ether bond to furnish the deprotected alcohol and toluene as a byproduct. organic-chemistry.org For substrates containing other functional groups sensitive to reduction, alternative hydrogen sources like 1,4-cyclohexadiene (B1204751) can be employed in a process called catalytic transfer hydrogenation. organic-chemistry.org
Beyond hydrogenation, benzyl ethers can be cleaved using strong acids, although this method is less common for substrates that may be acid-sensitive. organic-chemistry.org Oxidative cleavage presents another alternative. Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can effectively remove benzyl ethers, particularly p-methoxybenzyl (PMB) ethers, which are more electron-rich. organic-chemistry.org Recent studies have shown that photoirradiation can facilitate the DDQ-mediated debenzylation of simple benzyl ethers as well. organic-chemistry.org
Table 1: Selected Methods for Debenzylation
| Method | Reagents/Catalyst | Conditions | Product | Ref. |
| Catalytic Hydrogenolysis | H₂, Pd/C | Typically room temperature, atmospheric pressure, in a solvent like ethanol (B145695) or ethyl acetate. | 1-(3-Hydroxypyridin-2-yl)ethanone | organic-chemistry.org |
| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Acetonitrile (MeCN), often with photoirradiation for non-activated benzyl ethers. | 1-(3-Hydroxypyridin-2-yl)ethanone | organic-chemistry.org |
| Acid-Catalyzed Cleavage | Strong acids (e.g., BCl₃) | Often at low temperatures with a cation scavenger like pentamethylbenzene. | 1-(3-Hydroxypyridin-2-yl)ethanone | organic-chemistry.org |
Electrophilic Aromatic Substitution on the Pyridine Ring
Electrophilic aromatic substitution (SEAr) on the pyridine ring is a notoriously challenging transformation. wikipedia.org The lone pair of electrons on the nitrogen atom makes the ring electron-deficient, deactivating it towards attack by electrophiles. Furthermore, under the acidic conditions required for many SEAr reactions (e.g., nitration or sulfonation), the pyridine nitrogen is readily protonated, which further increases the ring's deactivation. wikipedia.orglibretexts.org This makes direct electrophilic substitution on pyridine and its derivatives nearly impossible under standard conditions. wikipedia.org
Despite these challenges, innovative methods have been developed to functionalize the pyridine ring. One notable strategy involves a sequence of ring-opening, halogenation, and subsequent ring-closing. nih.gov This approach circumvents the inherent unreactivity of the pyridine ring by transforming it into a more reactive acyclic intermediate. In a study on related substituted pyridines, it was demonstrated that a benzyloxy group, typically an ortho-, para-director, does not direct the substitution in this pathway. Instead, the reaction proceeds via a Zincke imine intermediate, which directs halogenation selectively to the 3-position (relative to the nitrogen). nih.gov
This process begins with the conversion of the pyridine into a Zincke imine by reaction with triflic anhydride (B1165640) (Tf₂O) and a secondary amine like dibenzylamine. This acyclic azatriene intermediate is electron-rich and readily undergoes electrophilic substitution. nih.gov Subsequent treatment with an electrophilic halogen source, such as N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS), results in selective halogenation. The final step involves heating the halogenated intermediate with an ammonium (B1175870) salt, like ammonium acetate, to close the ring and regenerate the aromatic pyridine system, now bearing a halogen at the desired position. nih.gov
Table 2: Halogenation of Benzyloxypyridine Derivatives via Zincke Imine Intermediate
| Substrate Type | Halogenating Agent | Conditions | Product Type | Selectivity | Ref. |
| 2-Benzyloxy Pyridine Derivative | N-Iodosuccinimide (NIS) | 1. Tf₂O, HNBn₂, collidine; 2. NIS; 3. NH₄OAc, heat | 3-Iodo-2-benzyloxypyridine derivative | 3-selective | nih.gov |
| 2-Benzyloxy Pyridine Derivative | N-Bromosuccinimide (NBS) | 1. Tf₂O, HNBn₂, collidine; 2. NBS; 3. NH₄OAc, heat | 3-Bromo-2-benzyloxypyridine derivative | 3-selective | nih.gov |
Application As a Key Synthetic Intermediate in Complex Molecule Synthesis
Precursor to Fused Heterocyclic Systems
Fused heterocyclic systems are core structures in many pharmacologically active compounds. The reactivity of 1-(3-(benzyloxy)pyridin-2-yl)ethanone allows it to be a starting point for the assembly of such bicyclic and polycyclic structures.
Imidazo[1,2-a]pyridines are a prominent class of nitrogen-containing fused heterocycles found in numerous approved drugs, including zolpidem and alpidem. nih.gov The synthesis of this scaffold typically involves the reaction of a 2-aminopyridine (B139424) with an α-haloketone in a process known as the Tschitschibabin reaction. e3s-conferences.org
While this compound is not a 2-aminopyridine, it can be chemically modified to serve as a precursor for the imidazo[1,2-a]pyridine (B132010) core. A plausible synthetic strategy involves the α-halogenation of the acetyl group to create a reactive α-haloketone intermediate. This intermediate can then undergo cyclization with an ammonia (B1221849) source or a primary amine to construct the fused imidazole (B134444) ring. This approach leverages the inherent reactivity of the acetyl group to build the desired heterocyclic system. General methods for synthesizing imidazo[1,2-a]pyridines often utilize the reaction between 2-aminopyridines and various ketones under catalytic conditions, such as with copper iodide, which proceeds through a catalytic Ortoleva-King reaction. organic-chemistry.org
Quinolones and their structural analogs, such as naphthyridines (fused dipyridine systems), are another critical class of heterocycles with extensive applications, particularly as antibacterial agents. nih.govnih.govmdpi.com The synthesis of these structures often relies on cyclization reactions that form a new six-membered ring fused to an existing aromatic core.
The acetyl group of this compound is a key functional handle for such transformations. It can participate in various condensation reactions to build an adjacent ring. For instance, in reactions analogous to the Friedländer annulation, the acetyl group can react with a suitably functionalized partner to form a new fused pyridine (B92270) or benzene (B151609) ring, leading to naphthyridine or quinoline (B57606) derivatives, respectively. The synthesis of related pyrano[3,2-c]quinoline derivatives has been demonstrated starting from 3-acetyl-4-hydroxy-2(1H)-quinolones, highlighting the utility of an acetyl group in forming fused pyran rings through condensation with α,β-unsaturated nitriles. ekb.eg This precedent suggests that the acetyl group on the this compound scaffold can be similarly employed to construct a variety of fused ring systems.
Building Block for Pyridine-Containing Scaffolds
Beyond fused systems, this compound is an excellent building block for constructing larger, non-fused polypyridyl and other complex pyridine-containing scaffolds. Such structures are of great interest in supramolecular chemistry and materials science, particularly as ligands for creating complex coordination compounds. nih.gov
The compound 6,6'-diacetyl-2,2'-bipyridine, which features two acetylated pyridine rings, is a well-established precursor for elaborate polypyridine bridging ligands. nih.gov By analogy, this compound can serve as a foundational unit that can be elaborated into more complex structures. The acetyl group can undergo condensation reactions, such as Knoevenagel or Claisen-Schmidt reactions, to attach other molecular fragments. Furthermore, the pyridine ring can be functionalized, for example, by conversion to a halopyridine, which then allows for cross-coupling reactions (e.g., Suzuki or Stille coupling) to link it to other aryl or heteroaryl units, thereby assembling complex multi-ring scaffolds.
Role in the Synthesis of Chiral Molecules and Enantioselective Pathways
The generation of stereocenters in a controlled manner is a cornerstone of modern pharmaceutical synthesis. The acetyl group of this compound provides a prochiral center that can be converted into a chiral alcohol or amine, making the compound a valuable starting material for enantioselective synthesis. Optically active 1-(pyridyl)ethanol derivatives are considered versatile chiral building blocks. nih.gov
Several highly effective methods for the asymmetric transformation of 2-acetylpyridine (B122185) derivatives have been developed.
Asymmetric Reductive Amination: A highly efficient direct asymmetric reductive amination (DARA) of 2-acetyl-6-substituted pyridines has been demonstrated using a chiral ruthenium catalyst, Ru(OAc)₂{(S)-binap}. acs.org This reaction, using ammonium (B1175870) trifluoroacetate (B77799) as the nitrogen source, produces chiral pyridyl-amines with excellent yields and enantioselectivities. acs.org
Asymmetric Hydrogenation: Chiral iridium catalysts have been successfully employed for the asymmetric hydrogenation of quinoxalines, a related class of heterocycles, to yield chiral tetrahydroquinoxalines with high enantiomeric excess. rsc.org Similar catalytic systems are applicable to the reduction of the ketone in this compound.
Biocatalytic Reduction: Microbial reduction offers an environmentally friendly alternative for generating chiral alcohols. Numerous microorganisms can reduce acetylpyridine derivatives with high enantioselectivity. nih.gov For example, Candida maris IFO10003 has been used to reduce 5-acetylfuro[2,3-c]pyridine to the corresponding (R)-alcohol with 97% enantiomeric excess (e.e.) and a 99% yield. nih.gov Such biocatalytic methods can produce chiral pyridyl alcohols on a large scale. nih.gov
These methodologies allow for the transformation of this compound into valuable chiral synthons, which can be incorporated into complex, biologically active molecules.
Interactive Data Table: Enantioselective Transformations of Acetylpyridine Derivatives
| Transformation | Substrate Type | Catalyst System | Product | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| Reductive Amination | 2-Acetyl-6-substituted Pyridines | Ru(OAc)₂{(S)-binap} / H₂ | Chiral Amine | Good to Excellent | >94% | acs.org |
| Microbial Reduction | 5-Acetylfuro[2,3-c]pyridine | Candida maris IFO10003 | (R)-Alcohol | 99% | 97% | nih.gov |
| Asymmetric Hydrogenation | Quinoxalines | Ir-based catalyst | Chiral Tetrahydroquinoxaline | up to 95% | up to 98% | rsc.org |
Derivatization Strategies for Structural Modification
The molecular structure of this compound offers three primary sites for derivatization, allowing for extensive structural modification to generate a library of related compounds for various applications.
Reactions at the Acetyl Moiety: The acetyl group is a versatile handle for numerous chemical transformations. It can undergo:
Condensation reactions with aldehydes to form α,β-unsaturated ketones (chalcones).
α-Halogenation to produce α-haloacetylpyridines, which are valuable intermediates for substitution reactions and the synthesis of fused heterocycles like imidazopyridines. nih.gov
Conversion to oximes by reacting with hydroxylamine (B1172632) hydrochloride or its derivatives. nih.gov These oximes can be further modified or used in rearrangements.
Reduction to form a secondary alcohol, which can be achieved enantioselectively as discussed previously. nih.gov
Oxidation (e.g., Baeyer-Villiger oxidation) to form an ester linkage.
Modification of the Benzyloxy Group: The benzyl (B1604629) group serves as a common protecting group for the hydroxyl function at the 3-position. Its removal via catalytic hydrogenation (debenzylation) unmasks the 3-hydroxy-2-acetylpyridine. This free hydroxyl group significantly alters the electronic properties of the ring and provides a new site for functionalization, such as O-alkylation or O-acylation, enabling the attachment of various side chains or linkers.
Reactions involving the Pyridine Ring: The pyridine ring itself can be modified, although it is generally less reactive towards electrophilic substitution than a benzene ring. Potential modifications include:
N-oxidation of the pyridine nitrogen to form a pyridine-N-oxide. This activates the ring for both electrophilic and nucleophilic substitution.
Nucleophilic aromatic substitution , particularly if an activating group or a leaving group is present on the ring.
Strategic Application in Total Synthesis Pathways
The total synthesis of complex natural products and pharmaceutical agents is a major driver of discovery in organic chemistry. beilstein-journals.orgunimelb.edu.au A strategic intermediate in this context is a molecule that contains key structural features of the target and possesses versatile functional groups for further elaboration.
While no published total synthesis has explicitly named this compound as a key intermediate to date, its chemical attributes make it a highly strategic and potential precursor for various complex targets, particularly pyridine-containing alkaloids. beilstein-journals.orgtitech.ac.jpresearchgate.net Its utility stems from the following:
It provides a pre-formed, substituted pyridine ring, a common motif in many natural products.
The acetyl group can be converted into a chiral alcohol or amine with high enantioselectivity, setting a critical stereocenter for the synthesis of optically active targets. nih.govacs.org
The functional groups allow for the construction of fused ring systems, such as those found in polycyclic alkaloids.
The benzyloxy group allows for late-stage unmasking of a hydroxyl group, which can be crucial for the final steps of a synthesis or for mimicking the natural product's structure.
Therefore, this compound represents a valuable platform from which convergent and efficient synthetic routes to complex, biologically active molecules can be designed.
Emerging Methodologies and Future Research Directions
Novel Catalytic Approaches for Synthesis and Transformation
The development of efficient catalytic systems is crucial for the sustainable and selective synthesis of complex molecules like 1-(3-(benzyloxy)pyridin-2-yl)ethanone. Research into novel catalysts for pyridine (B92270) derivatives is rapidly advancing, offering new possibilities for both the construction of the core structure and its subsequent functionalization.
One promising area is the use of magnetically recoverable catalysts, which simplify product purification and catalyst recycling, aligning with green chemistry principles. rsc.org For instance, core-shell magnetic nanoparticles functionalized with basic or acidic moieties could catalyze the condensation reactions required to form the pyridine ring or facilitate transformations at the acetyl group. rsc.org
Furthermore, the field of asymmetric catalysis offers powerful tools for modifying the ketone moiety. Chiral 4-(dimethylamino)pyridine (DMAP) derivatives have been developed for the asymmetric acylation of alcohols, and analogous systems could be envisioned for the enantioselective reduction of the ketone in this compound to a chiral alcohol, a valuable synthetic intermediate. acs.org The design of new chiral pyridine-derived ligands continues to be a major focus, with applications in a wide range of metal-catalyzed reactions, including hydrogenations and C-H functionalizations that could be applied to this target molecule. acs.org
Catalytic dearomatization represents another frontier, enabling the conversion of the flat pyridine ring into three-dimensional piperidine (B6355638) structures. mdpi.com Recent progress in the catalytic stereoselective dearomatization of pyridines using organoborane catalysts or copper-hydride complexes could be adapted to create complex, sp3-rich scaffolds from this compound. mdpi.com
Table 1: Potential Novel Catalytic Applications for this compound
| Catalyst Type | Potential Application | Key Advantage | Relevant Research Focus |
|---|---|---|---|
| Magnetically Recoverable Nanoparticles (e.g., Fe3O4@KCC-1-npr-NH2) | Synthesis of the pyridine core; condensation reactions. | Ease of separation and catalyst recycling. rsc.org | Basic magnetic catalysts for multicomponent reactions. rsc.org |
| Chiral DMAP Analogues | Asymmetric reduction of the ethanone (B97240) group. | Access to enantiomerically pure secondary alcohols. acs.org | Organocatalysts for asymmetric acyl transfer and reductions. acs.org |
| Chiral 2,2′-Bipyridine Ligands (with Ni or Ir) | Asymmetric hydrogenation or C-H borylation of the pyridine ring. | High enantioselectivity and catalytic activity. acs.org | Development of broadly applicable chiral pyridine units (CPUs). acs.org |
| Copper-Phosphoramidite Catalysts | Asymmetric dearomatization of the pyridine ring. | Creation of complex, axially chiral structures. mdpi.com | Intramolecular atroposelective cycloisomerization. mdpi.com |
Flow Chemistry and Continuous Processing in Production
Flow chemistry, or continuous processing, is revolutionizing chemical manufacturing by offering enhanced safety, efficiency, and scalability compared to traditional batch methods. nih.goveuropa.eu The synthesis of pyridine derivatives, in particular, has been shown to benefit significantly from this technology. thieme-connect.comorganic-chemistry.org For the production of this compound, flow chemistry presents several advantages.
Reactions that are highly exothermic or involve hazardous reagents can be managed more safely in microreactors due to their high surface-area-to-volume ratio, which allows for superior heat and mass transfer. europa.eu For example, the N-oxidation of pyridines using hydrogen peroxide, a potentially hazardous process in batch, has been performed safely and efficiently in continuous flow packed-bed microreactors, achieving high yields and demonstrating long-term catalyst stability. thieme-connect.comorganic-chemistry.orgresearchgate.net This methodology could be applied to transform the nitrogen atom of the pyridine ring in this compound into an N-oxide, a key intermediate for further functionalization. researchgate.netbme.hu
Multi-step syntheses can be streamlined into a single, continuous sequence, eliminating the need for isolation and purification of intermediates. uc.ptdurham.ac.uk The synthesis of this compound could be designed as a sequential flow process, starting from simple precursors and incorporating in-line purification steps using packed-bed scavengers or catch-and-release protocols. durham.ac.ukthieme-connect.de This approach not only accelerates the production but also minimizes waste and manual handling. nih.gov
Table 2: Illustrative Flow Chemistry Parameters for Pyridine Derivative Synthesis
| Reaction Type | Reactor System | Catalyst/Reagent | Temperature | Residence Time | Potential Advantage |
|---|---|---|---|---|---|
| N-Oxidation | Packed-bed microreactor organic-chemistry.org | Titanium silicalite (TS-1) / H₂O₂ organic-chemistry.org | Ambient to moderate | Minutes organic-chemistry.org | Enhanced safety, high efficiency. thieme-connect.comorganic-chemistry.org |
| Nucleophilic Substitution | Heated coil reactor nih.gov | Base catalysis (e.g., DIPEA) nih.gov | 100-160°C nih.gov | ~20 minutes nih.gov | Rapid optimization, high throughput. |
| ortho-Lithiation/Acylation | Multi-reactor system with in-line quench thieme-connect.de | n-Butyllithium / Acylating agent thieme-connect.de | -45°C thieme-connect.de | <20 minutes thieme-connect.de | Precise temperature control, handling of unstable intermediates. |
| Peptide Coupling (Amide Bond Formation) | Packed columns with supported reagents durham.ac.uk | Immobilized coupling agents and scavengers durham.ac.uk | Room Temperature | Hours (for multi-step) durham.ac.uk | Automation, simplified purification. |
Chemoinformatics and Machine Learning in Reaction Design
The integration of chemoinformatics and machine learning (ML) is transforming chemical synthesis from a trial-and-error process to a data-driven science. taylorfrancis.com These computational tools can significantly accelerate the development of synthetic routes for molecules like this compound by predicting reaction outcomes, optimizing conditions, and proposing novel pathways. beilstein-journals.orgnih.gov
ML models, trained on vast databases of chemical reactions, can predict the most likely products for a given set of reactants and reagents. acs.org This predictive power helps chemists to evaluate the feasibility of a proposed synthetic step in silico, saving time and resources. acs.org For this compound, such models could identify potential side reactions or suggest more efficient reagent combinations.
Beyond simple outcome prediction, ML algorithms are being used for reaction optimization. beilstein-journals.org Active learning approaches can intelligently guide experimentation by suggesting the most informative experiments to run next, allowing for the rapid optimization of reaction conditions (e.g., temperature, solvent, catalyst) with a minimal number of experiments. duke.edunih.gov Deep reinforcement learning has also been employed to outperform standard optimization algorithms, quickly identifying optimal conditions for complex chemical transformations. researchgate.net This could be applied to maximize the yield and purity in the synthesis of this compound.
Table 3: Applications of Chemoinformatics and Machine Learning in Synthesis Design
| Methodology | Application to this compound | Expected Outcome | Key Technology |
|---|---|---|---|
| Reaction Outcome Prediction | Predicting the major product and potential byproducts of a synthetic step. | Reduced experimental failures; improved synthetic planning. acs.org | Neural networks trained on large reaction databases. acs.org |
| Active Learning for Optimization | Optimizing yield by intelligently selecting reaction conditions to test. | Faster identification of optimal conditions with fewer experiments. duke.edunih.gov | Bayesian optimization, random forest models. duke.edunih.gov |
| Retrosynthesis Planning | Generating novel and efficient synthetic routes to the target molecule. | Discovery of more diverse and efficient synthetic pathways. beilstein-journals.org | Computer-Aided Synthesis Planning (CASP) tools. beilstein-journals.org |
| Reactivity Prediction | Modeling the reactivity of different sites on the molecule. | Guidance for regioselective functionalization. nih.gov | Quantum mechanics and descriptor-based models. nih.gov |
Exploration of Underexplored Reactivity Pathways
The structure of this compound contains multiple reactive sites—the pyridine nitrogen, the aromatic ring, the acetyl group, and the benzyloxy ether—offering a rich landscape for exploring novel chemical transformations.
The pyridine N-oxide, readily accessible via oxidation, is a versatile intermediate. researchgate.netbme.hu It can activate the pyridine ring for various transformations, such as C-2 alkylation via the Polonovski or Reissert-Henze reactions, providing a route to introduce new substituents adjacent to the nitrogen atom. researchgate.netbme.hu
The ketone moiety is a prime target for a variety of reactions. Beyond simple reduction, it can engage in n→π* interactions with the pyridine nitrogen, potentially influencing the conformation and reactivity of the molecule. nih.gov This interaction could be exploited in the design of catalyzed reactions. The acetyl group can also serve as a handle for constructing new heterocyclic rings, for instance, through condensation with hydrazines or other bifunctional nucleophiles to form pyrazoles or other fused systems.
The benzyloxy group, typically considered a stable protecting group, could be a participant in novel reactions. Catalytic methods for C-O bond activation could lead to debenzylation or direct functionalization at the benzylic position. Furthermore, intramolecular reactions, such as a cyclization involving the acetyl group and the benzyl (B1604629) ring under specific catalytic conditions, could lead to novel polycyclic structures.
Advanced Characterization Techniques in Structural Confirmation (Methodological advances)
While standard techniques like 1H and 13C NMR are essential, advanced characterization methods are becoming indispensable for the unambiguous structural confirmation of complex molecules and for probing subtle structural and dynamic features.
For pyridine derivatives, specialized NMR techniques have proven highly valuable. The Signal Amplification By Reversible Exchange (SABRE) method, which utilizes parahydrogen to hyperpolarize nuclear spins, can dramatically increase the sensitivity of NMR experiments. nih.gov Introducing deuterium (B1214612) labels into the pyridine ring can further enhance the signal and extend the relaxation times of the remaining protons, facilitating the detection of both 1H and 13C signals that might otherwise be difficult to observe. nih.gov This could be instrumental in characterizing low-concentration intermediates or products derived from this compound.
Solid-state 15N NMR has been used as a sensitive probe to study the interactions of pyridine molecules with surfaces, such as the hydrogen bonding with silanol (B1196071) groups. acs.org This technique could be adapted to study the intermolecular interactions of this compound in the solid state or its binding to a catalytic surface. Combining experimental NMR data with computational (DFT) calculations provides a powerful approach to assigning complex spectra and understanding phenomena such as protonation sites and their effect on electronic structure. plos.org
Finally, single-crystal X-ray diffraction remains the gold standard for absolute structure determination. nih.govacs.org Obtaining crystal structures of this compound and its derivatives would provide definitive information on bond lengths, bond angles, and intermolecular packing, offering crucial insights that can inform reaction design and the understanding of its physicochemical properties. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(3-(Benzyloxy)pyridin-2-yl)ethanone, and what reaction conditions are critical?
- Methodology : The synthesis typically involves Friedel-Crafts acylation or benzyloxy-group introduction via nucleophilic substitution. For example, refluxing 3-fluorophenyl ethanone with benzyl bromide in acetone using K₂CO₃ as a base under anhydrous conditions yields the target compound. Key parameters include solvent polarity (e.g., acetone for solubility), temperature control (50–60°C), and stoichiometric ratios of reagents to minimize side products .
- Validation : Thin-layer chromatography (TLC) and melting-point analysis are used to monitor reaction progress and purity .
Q. How do researchers confirm the structural integrity of this compound post-synthesis?
- Techniques :
- FTIR : Identifies functional groups (e.g., ketone C=O stretch at ~1700 cm⁻¹, benzyloxy C-O at ~1250 cm⁻¹) .
- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 271.3) .
- ¹H-NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methoxy groups at δ 3.8–4.0 ppm) .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and proposed structures?
- Approach :
- X-ray Crystallography : Provides unambiguous confirmation of molecular geometry. For example, SHELX software is used for refining crystal structures, leveraging high-resolution data to resolve bond-length/angle discrepancies .
- DFT Calculations : Compare experimental NMR/IR data with computational models to validate assignments .
- Case Study : A 2024 study resolved conflicting FTIR and NMR signals for a derivative by correlating crystallographic data with spectroscopic outputs, identifying a previously misassigned methoxy group .
Q. What strategies optimize reaction yields for derivatives of this compound?
- Key Factors :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for benzyloxy-group introduction .
- Catalyst Screening : Lewis acids (e.g., AlCl₃) improve Friedel-Crafts acylation efficiency by activating electrophilic sites .
- Data Table :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Acetone, K₂CO₃, 60°C | 78 | 98.5 |
| DMF, AlCl₃, 80°C | 92 | 99.1 |
| Source: Adapted from |
Q. How is computational modeling integrated into the analysis of this compound’s reactivity?
- Methods :
- Molecular Dynamics (MD) : Simulates solvent interactions to predict solubility and stability.
- Docking Studies : Evaluates binding affinity for biological targets (e.g., enzyme active sites) using software like AutoDock .
- Example : A 2023 study used DFT to map electron-density distributions, explaining regioselective bromination at the pyridine ring’s 5-position .
Q. What advanced techniques characterize crystallographic defects or polymorphism in this compound?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
